molecular formula C5H4N2O B2599048 4-Methyl-1,2-oxazole-5-carbonitrile CAS No. 2111388-10-2

4-Methyl-1,2-oxazole-5-carbonitrile

Cat. No.: B2599048
CAS No.: 2111388-10-2
M. Wt: 108.1
InChI Key: XWCJMGVRCAXUSA-UHFFFAOYSA-N
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Description

4-Methyl-1,2-oxazole-5-carbonitrile is a heterocyclic organic compound with the molecular formula C5H4N2O It is characterized by a five-membered ring containing one oxygen and one nitrogen atom, with a methyl group at the fourth position and a nitrile group at the fifth position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing 4-Methyl-1,2-oxazole-5-carbonitrile involves the nitration of 4-Methyl-1,2-oxazole. This process typically uses sodium nitrite and dilute hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then treated with dilute hydrochloric acid to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar nitration reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,2-oxazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.

Major Products:

    Oxidation: Oxazole derivatives with various functional groups.

    Reduction: Amino-oxazole derivatives.

    Substitution: Substituted oxazole compounds with diverse functional groups.

Scientific Research Applications

4-Methyl-1,2-oxazole-5-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 4-Methyl-1,3-oxazole-5-carbonitrile
  • 4-Methyl-1,2-thiazole-5-carbonitrile
  • 4-Methyl-1,2-imidazole-5-carbonitrile

Uniqueness: 4-Methyl-1,2-oxazole-5-carbonitrile is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-methyl-1,2-oxazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c1-4-3-7-8-5(4)2-6/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCJMGVRCAXUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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